3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride
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Overview
Description
3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C12H13ClN2O3S and a molecular weight of 300.76122 g/mol . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with phenylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same basic synthetic route but is optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which have various applications in different fields .
Scientific Research Applications
3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride include:
- 3-Amino-4-hydroxybenzenesulfonamide
- 4-Hydroxy-N-phenylbenzenesulfonamide
- 3-Amino-N-phenylbenzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
79817-60-0 |
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Molecular Formula |
C12H13ClN2O3S |
Molecular Weight |
300.76 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-phenylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H12N2O3S.ClH/c13-11-8-10(6-7-12(11)15)18(16,17)14-9-4-2-1-3-5-9;/h1-8,14-15H,13H2;1H |
InChI Key |
AVSIGZZPHTUUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N.Cl |
Origin of Product |
United States |
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